molecular formula C13H16N4O3 B252285 N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

カタログ番号: B252285
分子量: 276.29 g/mol
InChIキー: CYUSPGRVRBVPQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as EKI-785, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of various types of cancer. This molecule has been extensively studied in recent years due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is often overexpressed in cancer cells.

作用機序

The mechanism of action of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves the inhibition of EGFR activity. EGFR is a protein that is often overexpressed in cancer cells, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting EGFR activity, this compound can block the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the phosphorylation of EGFR and downstream signaling molecules, including AKT and ERK. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, this compound has been found to induce apoptosis in cancer cells, which further contributes to its anti-cancer effects.

実験室実験の利点と制限

One advantage of using N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its specificity for EGFR inhibition. This specificity allows researchers to study the effects of EGFR inhibition on cancer cell growth and proliferation without interfering with other cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

将来の方向性

There are several future directions for research on N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Additionally, researchers are exploring the potential of combining this compound with other cancer treatments to enhance their effectiveness. Finally, there is interest in studying the effects of this compound on other signaling pathways that are involved in cancer development and progression.

合成法

The synthesis of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps, starting with the reaction of 2-chloro-N-(2-hydroxyethyl)ethanamine with 4,6-dichloro-5-nitropyrimidine to form N-[2-(2-chloroethylamino)ethyl]-4,6-dichloro-5-nitropyrimidine. This intermediate is then reacted with 2-amino-4-(2,4-difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide to form this compound.

科学的研究の応用

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colorectal cancer. In these studies, this compound has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

特性

分子式

C13H16N4O3

分子量

276.29 g/mol

IUPAC名

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C13H16N4O3/c18-8-7-14-5-6-15-13(20)11-16-10-4-2-1-3-9(10)12(19)17-11/h1-4,14,18H,5-8H2,(H,15,20)(H,16,17,19)

InChIキー

CYUSPGRVRBVPQN-UHFFFAOYSA-N

異性体SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

正規SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。